Indolyl thiazolyl ketone

Vue d'ensemble

Description

Synthesis Analysis

One notable method for synthesizing indolyl thiazolyl ketone involves a Lewis acid-catalyzed nucleophilic double-addition of indoles to ketones under mild conditions. This versatile process accommodates a range of ketones, from dialkyl ketones to diaryl ketones, resulting in the formation of bis(indolyl)methanes bearing all-carbon quaternary centers, including tetra-aryl carbon centers .

Chemical Reactions Analysis

- Multicomponent Reactions : Indoles are versatile building blocks in multicomponent reactions, leading to the synthesis of diverse heterocyclic compounds. Researchers have explored their applications in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Palladium-Catalyzed Coupling : The three-component coupling reaction of indoles, β-ketoesters, and arylboronic acids via regioselective palladium-catalyzed oxidative reactions has been investigated for preparing indole-based heterocycles .

Applications De Recherche Scientifique

Discovery in Novel Myxobacterial Strain

Indolyl thiazolyl ketone, specifically indothiazinone, was discovered in cultures of a novel myxobacterial strain isolated in Germany. This strain, known as 706, belongs to a new family of the Sorangiineae and has been studied for its antimicrobial metabolites. Researchers identified several indole derivatives, including indothiazinone, which showed weak activity against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014).

Synthesis as Cytotoxic Agents

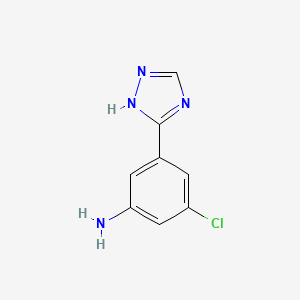

A study focused on synthesizing 2-arylamino-4-(3'-indolyl)thiazoles as potential anti-cancer compounds. The compounds showed significant anti-proliferative activity against cancer cell lines, particularly breast cancer cells, and were found to induce apoptosis through the mitochondrial apoptosis pathway (Tantak et al., 2017).

Cascade Reaction for α-(3-Indolyl) Ketones

Research has been conducted on the synthesis of functionalized α-(3-indolyl) ketones through various chemical reactions. These ketones are crucial building blocks for biologically active molecules. The studies have included Brønsted acid-catalyzed and gold-catalyzed reactions, providing insight into efficient synthesis methods (Banerjee & Maji, 2019); (Xie et al., 2023).

Antimicrobial Properties

Studies have synthesized various indolyl thiazolyl ketones and evaluated their antimicrobial properties. These compounds have shown effectiveness against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli (Kandemir et al., 2014).

Synthesis of 3-Pyrazolyl Indoles

A catalyst-free cyclocondensation process was developed for synthesizing 3-pyrazolyl indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones. This eco-friendly approach highlights the potential for greener chemistry in synthesizing indole derivatives (Yu & Wang, 2020).

Oxidative Cross-Coupling of Indoles

A novel method for the C3-dicarbonylation of indoles was developed through oxidative cross-coupling with methyl ketones. This research contributes to the creation of indolyl diketones, useful in exploring therapeutic modulators (Gao et al., 2015).

Propriétés

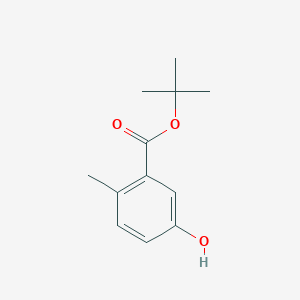

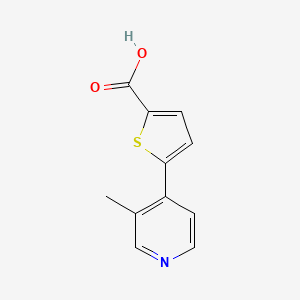

IUPAC Name |

1H-indol-2-yl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)10-7-8-3-1-2-4-9(8)14-10/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSJTOJRXQGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolyl thiazolyl ketone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[4.4]nonan-7-one](/img/structure/B3391293.png)